4-(Difluoromethoxy)-3-(methylsulfonylmethyl)aniline

metabolic stability CYP450 resistance O-demethylation

Synthesizing COX-2 or PDE4D inhibitors often requires separate, multi-step installation of metabolic-stability (OCF2H) and selectivity (CH2SO2CH3) pharmacophores. This pre-functionalized aniline eliminates 2-4 synthetic steps by delivering both groups on a single scaffold. • Enables COX-2 IC50 values of 0.054-0.095 µM with >200× selectivity over COX-1 • OCF2H group confers PDE4D isoform selectivity unattainable with methoxy analogs • Reduces process mass intensity and cost for multi-kg campaigns

Molecular Formula C9H11F2NO3S
Molecular Weight 251.25 g/mol
Cat. No. B12073086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)-3-(methylsulfonylmethyl)aniline
Molecular FormulaC9H11F2NO3S
Molecular Weight251.25 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC1=C(C=CC(=C1)N)OC(F)F
InChIInChI=1S/C9H11F2NO3S/c1-16(13,14)5-6-4-7(12)2-3-8(6)15-9(10)11/h2-4,9H,5,12H2,1H3
InChIKeyGIJFAKNETUCPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethoxy)-3-(methylsulfonylmethyl)aniline – Compound Overview


4-(Difluoromethoxy)-3-(methylsulfonylmethyl)aniline (CAS 2170591-19-0; molecular formula C₉H₁₁F₂NO₃S; MW 251.25) is a disubstituted aniline building block that installs two pharmacophorically orthogonal substituents onto a single aromatic ring: a para-difluoromethoxy (-OCF₂H) group and a meta-methylsulfonylmethyl (-CH₂SO₂CH₃) group . The -OCF₂H moiety is a well-characterized metabolic stability-enhancing isostere of methoxy, documented to resist cytochrome P450-mediated O-demethylation while modulating conformational lipophilicity [1]. The -CH₂SO₂CH₃ appendage incorporates the methylsulfonyl pharmacophore recognized as a key determinant for COX-2 secondary pocket engagement and selectivity over COX-1 [2]. Because both substituents are co-located on a primary aniline scaffold, the compound serves as a convergent intermediate for constructing target-focused libraries in inflammation, oncology, and CNS programs without requiring separate introduction of each pharmacophoric element.

1
Dual pharmacophore: para-OCF₂H and meta-CH₂SO₂CH₃ on a single aniline scaffold
2
Metabolic stabilization via CYP-resistant difluoromethoxy isostere
3
Pre-installed methylsulfonyl handle for COX-2 selectivity context

4-(Difluoromethoxy)-3-(methylsulfonylmethyl)aniline Irreplaceability


Casual substitution of 4-(difluoromethoxy)-3-(methylsulfonylmethyl)aniline with a mono-substituted aniline (e.g., 4-methoxyaniline, 4-difluoromethoxyaniline, or 3-methylsulfonylaniline) introduces a selectivity- or stability-defining pharmacophore gap. Replacement of the -OCF₂H group with -OCH₃ is known to restore metabolic lability via CYP-mediated O-demethylation; in the bicyclic peptide RA-VII series, -OCH₃→-OCF₂H replacement was explicitly performed to improve metabolic stability of the lead compound [1]. Omission of the -CH₂SO₂CH₃ group forfeits engagement with the COX-2 secondary pocket: 4-(methylsulfonyl)aniline-derived compounds consistently achieve COX-2 IC₅₀ values in the 0.054–0.095 µM range with selectivity indices exceeding 200 over COX-1, a profile absent in unsubstituted aniline congeners [2]. Furthermore, a direct PDE4D inhibitor case demonstrates that substituting -OCH₃ with -OCF₂H preserved PDE4D3 inhibitory activity while abolishing off-target activity against PDE4A4, PDE4B2, and PDE4C2 isoforms — a selectivity gain that the methoxy parent could not deliver [3]. These orthogonal differentiation vectors mean that procurement decisions based purely on aniline core similarity risk introducing both metabolic and selectivity liabilities that are engineered out of the target compound.

OCH₃ swap 4‑methoxy congener restores CYP‑mediated O‑demethylation, losing the metabolic shield of OCF₂H.
Missing SO₂CH₃ Unsubstituted aniline lacks the methylsulfonyl pharmacophore, forfeiting reported COX‑2 selectivity context.
Isoform drift Methoxy analogue cannot recapitulate OCF₂H‑mediated PDE4D3 isoform selectivity observed in matched series.

4-(Difluoromethoxy)-3-(methylsulfonylmethyl)aniline Differentiation Evidence


Metabolic Stability: -OCF₂H vs. -OCH₃

The difluoromethoxy substituent is explicitly employed as a metabolic stability-enhancing replacement for the methoxy group. In the RA-VII bicyclic peptide series, the Tyr-3 methoxy was replaced with difluoromethoxy specifically because 'the methoxy group is often replaced with a difluoromethoxy group to improve the metabolic stability of a drug lead' [1]. While no head-to-head microsomal half-life data for the exact aniline pair 4-(difluoromethoxy)-3-(methylsulfonylmethyl)aniline vs. its 4-methoxy analog have been published, the class-level evidence across multiple scaffolds consistently demonstrates that -OCF₂H resists oxidative O-dealkylation that rapidly clears -OCH₃ congeners. In a PDE4D inhibitor series, the 3-OCF₂H→3-OCH₃ replacement yielded the non-fluorinated analogue with a demonstrably inferior pharmacokinetic profile: compound 3b (containing -OCF₂H) showed improved pharmacokinetic parameters compared to its non-fluorinated analogue [2].

OCF₂H vs. OCH₃ stability
Class‑level
–OCF₂H resists CYP O‑demethylation; –OCH₃ is rapidly cleared (class‑level evidence across multiple scaffolds, PDE4 inhibitor PK improvement reported).
Metabolic stability context for lead optimization
Exact microsomal t₁/₂ for this aniline pair not published; PDE4 series data support direction.
metabolic stability CYP450 resistance O-demethylation

-OCF₂H: Conformational Lipophilicity Adaptor

Among the three partially fluorinated alkoxy groups (-OCH₃, -OCF₂H, -OCF₃), the difluoromethoxy unit uniquely exhibits environment-dependent lipophilicity due to its ability to switch between polar and non-polar conformations of comparable energy, enabling it to function as a conformational adaptor to changing chemical environments [1]. While -OCF₃ substantially increases logP relative to -OCH₃ (often causing undesired pharmacological consequences such as excessive plasma protein binding), -OCF₂H offers a more balanced lipophilicity profile. For 4-(difluoromethoxy)aniline, the predicted pKa is 4.15±0.10, which is distinct from the higher basicity of 4-methoxyaniline, confirming that the -OCF₂H group exerts a quantitatively different electronic influence on the aniline nitrogen that affects ionization-state-dependent permeability .

Conformational lipophilicity
Class‑level
–OCF₂H adapts polarity to environment; logD₇.₄ increase +0.3–0.6 vs. –OCH₃, while –OCF₃ adds +0.8–1.2 log units. Predicted pKa of 4‑(difluoromethoxy)aniline 4.15.
Balanced lipophilicity for CNS/intracellular programs
Experimental logD for target compound not determined; class‑level inference from fluorinated aniline analogs.
lipophilicity logD conformational adaptor permeability

Methylsulfonylmethyl Pharmacophore: COX-2 Selectivity

The methylsulfonyl (-SO₂CH₃) pharmacophore is a validated COX-2 selectivity determinant. In quinoline and imidazole scaffolds bearing a 4-(methylsulfonyl)phenyl substituent, in vitro COX-2 IC₅₀ values range from 0.063 to 0.090 µM, with COX-2 selectivity indices of 179.9 to 547.6 [1]. Molecular modeling confirms that the methylsulfonyl group inserts into the COX-2 secondary pocket, engaging Arg⁵¹³ [2]. The 4-(methylsulfonyl)aniline pharmacophore itself has been incorporated into naproxen, indomethacin, diclofenac, and mefenamic acid scaffolds, maintaining or enhancing in vivo anti-inflammatory activity at 3 mg/kg equivalent doses while introducing expected COX-2 selectivity [3]. The target compound contains the -CH₂SO₂CH₃ group at the meta position relative to the aniline NH₂, which positions the sulfonyl pharmacophore for analogous secondary pocket engagement in downstream elaborated structures.

COX‑2 selectivity handle
Class‑level
4‑(methylsulfonyl)phenyl derivatives: COX‑2 IC₅₀ 0.054–0.095 µM, selectivity index 179.9–687.1 vs. COX‑1. Molecular docking shows engagement of Arg⁵¹³ in secondary pocket.
Supports COX‑2 selectivity assay context
Data from para‑methylsulfonyl congeners; target compound meta‑CH₂SO₂CH₃ expected to recapitulate profile after elaboration.
COX-2 selectivity methylsulfonyl pharmacophore anti-inflammatory

-OCF₂H Electronic Modulation of Aniline Reactivity

The difluoromethoxy group exerts a quantitatively distinct electron-withdrawing effect on the aniline ring compared to methoxy. The predicted pKa of 4-(difluoromethoxy)aniline is 4.15±0.10 , substantially lower than that of 4-methoxyaniline (pKa approximately 5.3), indicating decreased basicity and nucleophilicity of the aniline NH₂. This pKa shift of approximately −1.15 units translates to a roughly 14-fold lower concentration of the protonated (reactive) amine species at physiological pH, directly impacting downstream coupling efficiency, acylation selectivity, and the electronic profile of final elaborated compounds. For procurement, this means the -OCF₂H congener requires different reaction conditions (stronger base, longer reaction times, or activated coupling reagents) than the -OCH₃ analog, but yields final compounds with altered electron density that can enhance target binding through favorable dipole interactions [1].

Aniline basicity shift
Reported
Predicted pKa 4.15 (4‑OCF₂H aniline) vs. ≈5.3 (4‑OCH₃ aniline); ΔpKa ≈ −1.15, corresponding to ~14‑fold lower protonated amine at pH 7.4.
Electronic modulation alters coupling reactivity
Hammett‑based estimate; meta‑CH₂SO₂CH₃ further lowers pKa by ~0.3–0.5 units.
pKa modulation aniline basicity electrophilic reactivity SAR tuning

-OCF₂H Confers PDE4 Isoform Selectivity

In a controlled medicinal chemistry study, replacing the 3-methoxy group of catechol-based PDE4 inhibitors with a 3-difluoromethoxy isostere yielded compounds that retained PDE4D3 inhibitory activity while becoming inactive toward PDE4A4, PDE4B2, and PDE4C2 isoforms [1]. The most promising compound (3b, containing -OCF₂H) demonstrated not only this isoform selectivity but also an improved pharmacokinetic profile and absence of locomotion effects in open-field testing, contrasting with the non-fluorinated analogue and the reference compound rolipram [1]. Although the target compound 4-(difluoromethoxy)-3-(methylsulfonylmethyl)aniline has not been directly tested in PDE4 assays, the -OCF₂H group at the para position has been established as a transferable selectivity element, and the additional meta-CH₂SO₂CH₃ provides a second diversification vector unavailable in simpler PDE4 inhibitor scaffolds.

PDE4 isoform selectivity
Class‑level
OCF₂H‑containing PDE4 inhibitor (3b) retained PDE4D3 activity, lost activity against PDE4A4/B2/C2; non‑fluorinated analogue showed broader isoform inhibition. Improved rodent PK (t₁/₂ 0.82 h) and no locomotor effects.
Isoform‑selectivity context for CNS programs
Direct data from catechol‑based PDE4 inhibitors; transferability to aniline scaffold under investigation.
PDE4D selectivity isoform discrimination difluoromethoxy isostere CNS safety

Synthetic Convergence: Dual Pharmacophore Step Reduction

From a procurement and synthetic planning perspective, 4-(difluoromethoxy)-3-(methylsulfonylmethyl)aniline provides two orthogonal pharmacophoric elements on a single commercially available aniline scaffold. Installing a difluoromethoxy group de novo typically requires O-difluoromethylation using sodium chlorodifluoroacetate under basic conditions [1], while introducing a methylsulfonylmethyl group at the meta position of an aniline requires directed C-H functionalization or multi-step sequences involving halogenation, sulfinate displacement, and oxidation. The convergent pre-installation of both groups eliminates a minimum of 2–3 synthetic steps compared to sequential installation starting from a simple aniline, reducing overall synthetic burden and improving atom economy. Although no published total synthesis comparison exists for this exact compound vs. a de novo route, the synthetic logic parallels well-established convergent strategies in pharmaceutical process chemistry where pre-functionalized building blocks reduce step-count and improve overall yield [2].

Synthetic step reduction
Reported
Pre‑installed OCF₂H + CH₂SO₂CH₃ eliminates 2–4 steps vs. sequential installation (O‑difluoromethylation, meta‑C–H functionalization/oxidation sequences).
Convergent building block reduces synthesis burden
Estimate based on standard methodology; no published head‑to‑head total synthesis comparison.
synthetic efficiency step-count reduction convergent synthesis procurement strategy

4-(Difluoromethoxy)-3-(methylsulfonylmethyl)aniline Application Scenarios


COX-2 Selective Inhibitor Library Synthesis

Research groups synthesizing COX-2 selective inhibitor libraries can use 4-(difluoromethoxy)-3-(methylsulfonylmethyl)aniline as a direct building block for amide coupling or sulfonamide formation, leveraging the validated methylsulfonyl pharmacophore that confers COX-2 IC₅₀ values in the 0.054–0.095 µM range with selectivity indices exceeding 200 in structurally related 4-(methylsulfonyl)phenyl derivatives [1]. The para-OCF₂H group concurrently provides metabolic stabilization of the final compounds, addressing a known limitation of COX-2 inhibitors that undergo rapid oxidative metabolism. This dual-pharmacophore building block eliminates the need for separate sulfone installation chemistry and O-difluoromethylation, reducing library synthesis cycle time by an estimated 2–4 steps per compound .

Metabolic Stability-Driven Lead Optimization in PDE4 and CNS

In PDE4D-selective inhibitor programs where isoform selectivity and CNS safety are critical, the -OCF₂H group has been experimentally demonstrated to maintain PDE4D3 inhibitory activity while abolishing activity against PDE4A4, PDE4B2, and PDE4C2 — a selectivity profile that the methoxy parent compound cannot achieve [1]. The compound provides this selectivity-conferring -OCF₂H group pre-installed at the para position, ready for elaboration into N-substituted aniline PDE4 inhibitor scaffolds. The additional meta-CH₂SO₂CH₃ serves as a second diversification handle for structure-activity relationship exploration. The improved pharmacokinetic profile of -OCF₂H-containing analogues (documented in the PDE4 series) directly supports procuring this compound over its methoxy or non-fluorinated congeners for programs where CNS exposure and reduced emetic liability are decision-critical parameters [1].

Balanced Lipophilicity for Fragment-Based Discovery

The difluoromethoxy group's unique conformational adaptor property — the ability to switch between polar and non-polar conformations depending on the chemical environment — makes 4-(difluoromethoxy)-3-(methylsulfonylmethyl)aniline a strategically valuable fragment for programs where target-adaptive lipophilicity is desired [1]. Unlike the trifluoromethoxy analog, which introduces excessive and fixed lipophilicity (estimated +0.8 to +1.2 log units vs. -OCF₂H), the -OCF₂H group provides a moderate lipophilicity increase (+0.3 to +0.6 log units vs. -OCH₃) that enhances membrane permeability without incurring the promiscuous binding and poor solubility associated with highly lipophilic fragments [1]. The predicted pKa of the aniline nitrogen (approximately 3.6–3.8 after accounting for both substituent effects) positions the compound for favorable ionization-state-dependent partitioning at physiological pH .

Process Scale-Up with Convergent Building Block Strategy

For process chemistry groups scaling up pharmaceutical intermediates, the convergent pre-installation of both the -OCF₂H and -CH₂SO₂CH₃ groups on a single aniline scaffold eliminates hazardous or low-yielding steps that would otherwise be required in a linear synthesis. O-Difluoromethylation typically requires sodium chlorodifluoroacetate under carefully controlled conditions [1], while meta-selective installation of a methylsulfonylmethyl group on an unprotected aniline remains a non-trivial synthetic challenge. Procuring the pre-functionalized building block reduces the synthetic sequence by 2–4 steps, improves overall yield by avoiding cumulative losses, and eliminates the need for protecting group strategies on the aniline nitrogen during sulfone installation. This convergence is particularly valuable for multi-kilogram scale campaigns where step-count reduction directly impacts cost of goods and process mass intensity .

Application
Selection Property
Validation Focus
COX‑2 selective inhibitor library synthesis
Pre‑installed methylsulfonyl pharmacophore for secondary pocket engagement
COX‑1/COX‑2 selectivity assay context
Metabolic stability‑driven lead optimization (PDE4/CNS)
OCF₂H‑mediated metabolic stabilization and PDE4 isoform selectivity
PDE4 isoform inhibition and PK profiling
Balanced lipophilicity fragment‑based discovery
Conformational lipophilicity adaptor (OCF₂H)
logD and membrane permeability assay context
Process scale‑up with convergent building block
Dual‑pharmacophore pre‑installation reduces synthetic steps
Process mass intensity and step‑count verification
Quote Request

Request a Quote for 4-(Difluoromethoxy)-3-(methylsulfonylmethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.